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Pseudomonas aeruginosa stands as a paragon of opportunistic pathogens, notorious for its

intrinsic antibiotic resistance and its role in severe nosocomial infections, particularly in
immunocompromised individuals and those with cystic fibrosis. A significant aspect of its
pathogenic success lies in a sophisticated cell-to-cell communication system known as quorum
sensing (QS).[1] This process allows the bacterial population to coordinate gene expression in
a density-dependent manner, leading to the collective production of virulence factors and the
formation of resilient biofilms.[2]

Among the multiple QS systems in P. aeruginosa, the quinolone-based signaling pathway is
unique and critical for its virulence.[1] This system relies on a family of 4-hydroxy-2-
alkylquinolines (HAQs), chief among them being 2-heptyl-4-quinolone (HHQ) and its
hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone
Signal (PQS).[3] HHQ serves as the direct precursor to PQS, and both molecules act as
intercellular signals that modulate the expression of hundreds of genes, including those for
potent virulence factors.[4][5]
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This guide provides a comprehensive, in-depth exploration of the HHQ and PQS biosynthesis
pathway. We will dissect the genetic and enzymatic machinery, explain the causality behind
each biochemical transformation, and present field-proven methodologies for its study.
Understanding this pathway is not merely an academic exercise; it represents a critical frontier
in the development of novel anti-virulence strategies to combat the formidable threat of P.
aeruginosa.

The Foundational Substrates: Sourcing the Building
Blocks

The elegant quinolone structure of HHQ is assembled from two primary metabolic precursors,
highlighting the pathway's integration with the bacterium's core metabolism.

o Anthranilic Acid: The Aromatic Core The benzene ring and the adjacent amino group of the
guinolone scaffold are derived from anthranilic acid. This precursor is supplied from the
shikimate pathway intermediate, chorismic acid. P. aeruginosa possesses a dedicated
anthranilate synthase, encoded by the phnAB operon, which funnels chorismate specifically
towards quinolone biosynthesis, ensuring a ready supply for the signaling pathway.[4][6]

» Octanoic Acid: The Aliphatic Side Chain The characteristic 7-carbon alkyl chain (heptyl
group) of HHQ is derived from the fatty acid biosynthesis pathway. It was once hypothesized
that 3-ketofatty acids were the precursors; however, it is now understood that octanoic acid
is directly incorporated into the final molecule.[7] This lipid component is crucial for the
molecule's biological activity and its ability to intercalate into cell membranes.

The Core Biosynthetic Machinery: The pqsABCDE
Operon

The synthesis of HHQ is orchestrated by a suite of enzymes encoded by the pgsABCDE
operon.[1][8] This genetic locus is the heart of quinolone signal production and is tightly
regulated by the master transcriptional regulator PgsR (also known as MviR).[5][9]

A Step-by-Step Guide to the Enzymatic Synthesis of
HHQ
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The assembly of HHQ is a multi-step enzymatic cascade, a testament to metabolic efficiency
and precision. Each step is a potential control point and, therefore, a target for therapeutic
intervention.

Step 1: Priming the Core - Activation of Anthranilate by
PgsA

The journey begins with the essential activation of anthranilate. This is a thermodynamically
unfavorable process that requires enzymatic catalysis.

e Enzyme: PgsA (Anthranilate-CoA Ligase)[9][10]

¢ Mechanism: PgsA catalyzes the ATP-dependent ligation of coenzyme A (CoA) to
anthranilate, forming anthraniloyl-CoA.[6][10] This reaction "activates" the anthranilate,
converting it into a high-energy thioester.

o Causality: The formation of the anthraniloyl-CoA thioester is critical. It provides the necessary
chemical energy to drive the subsequent condensation reaction, a common strategy in
biological synthesis pathways for joining molecular fragments. Inhibiting PgsA effectively
shuts down the entire quinolone signaling pathway at its source, making it a prime target for
drug development.[11][12]

Step 2: Building the Intermediate - Formation of 2-
Aminobenzoylacetate (2-ABA) by PqsD

With the activated aromatic core in hand, the next step involves a crucial condensation reaction
to build the key intermediate, 2-aminobenzoylacetate (2-ABA).

e Enzyme: PgsD (a FabH-like 3-ketoacyl-ACP synthase)[6]

e Mechanism: PgsD catalyzes a Claisen-like condensation between two substrates:
anthraniloyl-CoA (delivered from PgsA) and malonyl-CoA (sourced from fatty acid
metabolism).[7][9] The anthraniloyl moiety is first transferred to a cysteine residue in the
PgsD active site. This intermediate then reacts with malonyl-CoA, resulting in the formation
of 2-aminobenzoylacetyl-CoA (2-ABA-Co0A).[13]

© 2026 BenchChem. All rights reserved. 3/15 Tech Support


https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2018.00230/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2238192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2775144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2238192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7593710/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2024.1296777/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2775144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3877684/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2018.00230/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4807248/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e The Role of Pgsk: The 2-ABA-CoA intermediate is highly unstable.[13] The PgsE enzyme, a
thioesterase, acts upon this intermediate to hydrolyze the CoA group, releasing the more
stable 2-aminobenzoylacetate (2-ABA).[13][14] While PgsE is not strictly essential for HHQ
synthesis, its activity prevents the spontaneous cyclization of the unstable intermediate and
plays a vital regulatory role.[2][5]

Step 3: The Final Assembly - PqsBC-Mediated
Condensation to HHQ

The final step is the elegant coupling of the aromatic intermediate with the aliphatic side chain.
o Enzyme: PgsBC (Heterodimeric Condensing Enzyme)[9]

e Mechanism: The PgsB and PgsC proteins form a stable heterodimer that catalyzes the
decarboxylative condensation of 2-ABA with an octanoate group.[7][13] The octanoate is
delivered linked to PgsC. The reaction joins the two precursors to form the final product, 2-
heptyl-4-quinolone (HHQ).[7]

o Causality: This step defines the identity of the final molecule by attaching the specific C8
alkyl chain. The heterodimeric nature of the PqsBC enzyme suggests a complex catalytic
mechanism and offers a unique structural target for specific inhibitors.

From Precursor to Potent Signal: The PgsH-
Mediated Conversion of HHQ to PQS

While HHQ is a functional signaling molecule, its activity is significantly amplified by a final
hydroxylation step.

e Enzyme: PgsH (Flavin-dependent Monooxygenase)[5]

e Mechanism: PqsH catalyzes the regioselective hydroxylation of HHQ at the C3 position of
the quinolone ring, yielding 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[8][10]

 Significance: This seemingly minor modification has profound biological consequences. PQS
binds to the transcriptional regulator PgsR with approximately 100-fold higher affinity than
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HHQ, making it a much more potent activator of the QS cascade.[9][11] This conversion acts
as a crucial amplification step in the signaling circuit.

Visualizing the HHQ and PQS Biosynthesis Pathway

To consolidate our understanding, the following diagram illustrates the complete biochemical
journey from primary metabolites to the final quorum-sensing signals.
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Caption: The enzymatic cascade for HHQ and PQS biosynthesis in P. aeruginosa.
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Experimental Protocol: In Vitro Reconstitution of
HHQ Synthesis

This protocol provides a framework for the cell-free synthesis and analysis of HHQ, a

cornerstone experiment for studying enzyme kinetics and screening for inhibitors. This self-

validating system ensures that HHQ production is directly attributable to the included enzymatic

components.

Protein Expression and Purification

Cloning: Clone the coding sequences for P. aeruginosa PgsA, PgsD, PgsB, and PqsC into
suitable expression vectors (e.g., pET vectors with N-terminal His6-tags).

Transformation: Transform vectors into an appropriate E. coli expression strain (e.g.,
BL21(DE3)).

Expression: Grow cultures to mid-log phase (OD600 = 0.6-0.8) and induce protein
expression with IPTG (isopropyl 3-D-1-thiogalactopyranoside) at a reduced temperature
(e.g., 18°C) overnight to enhance protein solubility.

Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCI pH 8.0,
300 mM NacCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lyse cells using
sonication or a French press.

Purification: Clarify the lysate by ultracentrifugation. Purify the His-tagged proteins from the
supernatant using nickel-affinity chromatography (Ni-NTA). Elute the proteins with a high-
concentration imidazole buffer.

Dialysis & Storage: Dialyze the purified proteins against a storage buffer (e.g., 50 mM
HEPES pH 7.5, 150 mM NacCl, 10% glycerol) to remove imidazole and concentrate them.
Verify purity by SDS-PAGE and store at -80°C.

. In Vitro HHQ Synthesis Reaction

Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM phosphate buffer pH 7.5, 5 mM
MgClI2, 1 mM DTT).
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e Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture in the
following order:

o Reaction Buffer

o Substrates: 1 mM ATP, 0.5 mM Coenzyme A, 0.5 mM Malonyl-CoA, 1 mM Anthranilic Acid,
0.5 mM Octanoyl-CoA (as a surrogate for the natural acyl carrier).

o Purified Enzymes: Add optimized concentrations of PqsA, PgsD, and the PgsBC complex
(typically in the low micromolar range).

e Initiation & Incubation: Bring the total volume to 100 pL with reaction buffer. Initiate the
reaction by transferring the tube to a 37°C incubator. Incubate for a defined period (e.g., 2-4
hours).

e Reaction Quenching: Stop the reaction by adding an equal volume of acidified ethyl acetate
(ethyl acetate with 0.1% formic acid).

[ll. Product Extraction and Analysis

o Extraction: Vortex the quenched reaction mixture vigorously for 1 minute to extract the
quinolones into the organic phase. Centrifuge to separate the phases.

» Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness
under a stream of nitrogen or in a vacuum concentrator.

¢ Analysis by LC-MS: Reconstitute the dried extract in a small volume of methanol. Analyze
the sample using reverse-phase liquid chromatography-mass spectrometry (LC-MS).

» Validation: Compare the retention time and mass-to-charge ratio (m/z) of the product peak to
a pure HHQ analytical standard. The expected [M+H]+ for HHQ is 244.17.

Quantitative Data Summary

The following table summarizes the key components and their established roles in the
HHQ/PQS biosynthesis pathway. Obtaining precise kinetic parameters (Km, kcat) for all
enzymes is an ongoing area of research, but their functions are well-defined.
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Enzyme (Anthranilate-  Activates anthranilate
PgsA ) ) [9][10]
CoA Ligase) to anthraniloyl-CoA.
Condenses
Enzyme (Condensing anthraniloyl-CoA and
PgsD [O1[13]
Enzyme) malonyl-CoA to form
2-ABA-CoA.
Condenses 2-ABA
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o with an octanoate
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_ group to synthesize
Condensing Enzyme)
HHQ.
Hydrolyzes 2-ABA-
Enzyme
Pgsk ] CoAto 2-ABA; [5][14]
(Thioesterase)
regulatory role.
Hydroxylates HHQ to
Enzyme
PgsH form the more potent [51[8]
(Monooxygenase) )
signal, PQS.
) Binds HHQ/PQS to
Protein

PgsR (MvfR)

(Transcriptional

Regulator)

activate expression of
the pgsABCDE

operon.

[2]19]

Therapeutic Implications: Targeting a Critical
Virulence Pathway

The HHQ/PQS biosynthesis pathway is a highly attractive target for the development of novel

anti-virulence drugs. Unlike traditional antibiotics that aim to kill bacteria and impose strong
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selective pressure for resistance, anti-virulence agents aim to disarm pathogens by blocking
their ability to cause disease.

« Inhibition of PgsA: As the gatekeeper enzyme, PgsA is a compelling target. Anthranilate
analogs have been shown to inhibit PgsA, leading to a shutdown of quinolone production
and a reduction in virulence factor expression.[1]

« Inhibition of PgsD: The unique condensation reaction catalyzed by PgsD makes it another
promising target for small molecule inhibitors.[6]

o Disrupting the Cascade: By inhibiting any of the core biosynthetic enzymes (PgsA, PgsBC,
PgsD), it is possible to prevent the production of HHQ and PQS, thereby silencing a major
QS circuit and attenuating the pathogenicity of P. aeruginosa.[11] This strategy could render
the bacterium more susceptible to host immune clearance and conventional antibiotics.

Conclusion

The biosynthesis of 2-heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal
(PQS) is a sophisticated and tightly regulated metabolic pathway that is central to the virulence
of P. aeruginosa. From the recruitment of basic metabolic precursors to a series of precise
enzymatic transformations, this pathway culminates in the production of powerful signaling
molecules that orchestrate collective pathogenic behaviors. A deep, mechanistic understanding
of this process, supported by robust experimental methodologies, is paramount for the scientific
and drug development communities. The enzymes of this pathway, particularly PgsA and

PgsD, represent validated targets for a new generation of anti-virulence therapies designed to
disarm this resilient pathogen rather than destroy it, offering a promising strategy to combat the
growing challenge of antibiotic resistance.

References

e Kim, H. S,, et al. (2010). HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing
molecules, down-regulate the innate immune responses through the nuclear factor-kB
pathway. Infection and Immunity, 78(1), 1-9. [Link]

e Bredenbruch, F, et al. (2006). The Pseudomonas aeruginosa quinolone signal (PQS) has an
iron-chelating activity. Environmental Microbiology, 8(8), 1318-1329. [Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9942581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2775144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7593710/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2798199/
https://pubmed.ncbi.nlm.nih.gov/16872413/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines
(HAQSs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication.
Proceedings of the National Academy of Sciences, 101(5), 1339-1344. [Link]

Coleman, J. P, et al. (2008). Pseudomonas aeruginosa PgsA is an anthranilate-coenzyme A
ligase. Journal of Bacteriology, 190(4), 1247-1255. [Link]

Lin, J., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum
Sensing Anymore. Frontiers in Cellular and Infection Microbiology, 8, 230. [Link]

Lépine, F., et al. (2007). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone
Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. Journal of
Bacteriology, 189(20), 7236-7244. [Link]

Rampioni, G., et al. (2017). Biosynthesis and multifunctionality of 4-quinolones of P.
aeruginosa, HHQ and PQS. ResearchGate. [Link]

Gupta, R., et al. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship
to Biofilm Development. Bio-protocol, 9(16), e3337. [Link]

Taylor, P. K., et al. (2021). Evolution of PgskE as a Pseudomonas aeruginosa-specific
regulator of LuxR-type receptors. Nature Communications, 12(1), 6079. [Link]

Lépine, F., et al. (2007). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone
Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. ASM Journals.
[Link]

Storz, M. P., et al. (2012). Conversion of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) to 2-
heptyl-4-hydroxyquinoline-N-oxide by P. aeruginosa and its effect on virulence.
ResearchGate. [Link]

Cheluvappa, R., et al. (2014). 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4-
quinolone (HHQ) precursor concentrations under varying pH, salinity, light, and temperature
in co-culture (T-PB) conditions. Scientific Reports, 4, 3889. [Link]

Papenfort, K., & Bassler, B. L. (2016). Pseudomonas aeruginosa Quorum Sensing. Cold
Spring Harbor Perspectives in Medicine, 6(11), a028035. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.pnas.org/doi/10.1073/pnas.0307694101
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2258673/
https://www.frontiersin.org/articles/10.3389/fcimb.2018.00230/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2168434/
https://www.researchgate.net/figure/Biosynthesis-and-multifunctionality-of-4-quinolones-of-P-aeruginosa-HHQ-and-PQS-The_fig1_319481921
https://bio-protocol.org/e3337
https://www.nature.com/articles/s41467-021-26370-1
https://journals.asm.org/doi/10.1128/JB.00842-07
https://www.researchgate.net/publication/225087093_Conversion_of_2-heptyl-3-hydroxy-41H-quinolone_PQS_to_2-heptyl-4-hydroxyquinoline-N-oxide_by_P_aeruginosa_and_its_effect_on_virulence
https://www.nature.com/articles/srep03889
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5088515/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Diggle, S. P., et al. (2007). The Pseudomonas quinolone signal (PQS), and its precursor
HHQ, modulate interspecies and interkingdom behaviour. FEMS Microbiology Ecology,
60(1), 22-31. [Link]

Bera, A. K., et al. (2009). Structure of PgsD, a Pseudomonas Quinolone Signal Biosynthetic
Enzyme, in Complex with Anthranilate. Biochemistry, 48(37), 8644-8655. [Link]

Drees, S. L., et al. (2016). PgsBC, a Condensing Enzyme in the Biosynthesis of the
Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND
REACTION MECHANISM. Journal of Biological Chemistry, 291(13), 6610-6624. [Link]

Witzgall, F., et al. (2017). Chemical synthesis of 2-heptyl-3-hydroxyquinolin-4(1H)-one
(PQS). ResearchGate. [Link]

Ji, K., et al. (2020). Rational Drug Design for Pseudomonas aeruginosa PqsA Enzyme: An in
silico Guided Study to Block Biofilm Formation. Frontiers in Molecular Biosciences, 7,
577316. [Link]

Lucchetti, J., et al. (2021). The bacterial guorum sensing molecule, 2-heptyl-3-hydroxy-4-
quinolone (PQS), inhibits signal transduction mechanisms in brain tissue and is behaviorally
active in mice. Pharmacological Research, 170, 105691. [Link]

Huse, H. K., & Whiteley, M. (2011). The PgsR and RhIR Transcriptional Regulators
Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas
aeruginosa by Producing Two Different pgsSABCDE mRNA Isoforms. Journal of Bacteriology,
193(7), 1690-1702. [Link]

Dulcey, C. E., et al. (2013). The end of a long-standing hypothesis: the Pseudomonas
signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty
acids. Chemical Science, 4(12), 4471-4477. [Link]

O'Loughlin, C. T., et al. (2018). HHQ and PQS conversion by cell extracts of M. abscessusT.
ResearchGate. [Link]

Wade, D. S,, et al. (2005). Regulation of Pseudomonas Quinolone Signal Synthesis in
Pseudomonas aeruginosa. Journal of Bacteriology, 187(13), 4372-4380. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://academic.oup.com/femsec/article/60/1/22/503463
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771974/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4807258/
https://www.researchgate.net/figure/Scheme-1-Chemical-synthesis-of-2-heptyl-3-hydroxyquinolin-4-1H-one-PQS-1_fig1_319630632
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7581561/
https://pubmed.ncbi.nlm.nih.gov/34044101/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3067645/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836881/
https://www.researchgate.net/figure/HHQ-and-PQS-conversion-by-cell-extracts-of-M-abscessusT-Extracts-were-obtained-from_fig2_326693898
https://journals.asm.org/doi/10.1128/JB.187.13.4372-4380.2005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Bera, A. K., et al. (2009). Structure of PgsD, a Pseudomonas Quinolone Signal Biosynthetic
Enzyme, in Complex with Anthranilate. ACS Publications. [Link]

e Li, Y, etal (2024). PgsA mutation-mediated enhancement of phage-mediated combat
against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1346389. [Link]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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